molecular formula C13H8NaO6S2- B1424287 sodium;9H-fluorene-2,7-disulfonate CAS No. 53091-78-4

sodium;9H-fluorene-2,7-disulfonate

Cat. No.: B1424287
CAS No.: 53091-78-4
M. Wt: 347.3 g/mol
InChI Key: NJHPBHHJKADMIG-UHFFFAOYSA-L
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Description

Sodium;9H-fluorene-2,7-disulfonate: is a chemical compound with the molecular formula C13H8O6S2.2Na . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two sulfonate groups attached to the 2nd and 7th positions of the fluorene ring. This compound is known for its unique properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;9H-fluorene-2,7-disulfonate typically involves the sulfonation of fluorene. The reaction is carried out by treating fluorene with sulfuric acid or oleum, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium;9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.

    Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium;9H-fluorene-2,7-disulfonate finds applications in several scientific research areas, including:

Mechanism of Action

The mechanism of action of sodium;9H-fluorene-2,7-disulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins or other biomolecules, affecting their function. The compound’s redox properties also play a role in its mechanism of action, particularly in electrochemical applications.

Comparison with Similar Compounds

  • 9-Fluorenone-2,7-disulfonic acid dipotassium salt
  • Potassium benzenesulfonate
  • Biphenyl-4,4’-dithiol
  • 4,4’-Biphenyldisulfonic acid

Comparison: Sodium;9H-fluorene-2,7-disulfonate is unique due to its specific substitution pattern on the fluorene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique advantages in terms of its redox behavior and fluorescent properties, making it particularly valuable in electrochemical and fluorescence-based applications .

Properties

IUPAC Name

sodium;9H-fluorene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O6S2.Na/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12;/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19);/q;+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHPBHHJKADMIG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)[O-])C3=C1C=C(C=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8NaO6S2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700623
Record name sodium;9H-fluorene-2,7-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53091-78-4
Record name sodium;9H-fluorene-2,7-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;9H-fluorene-2,7-disulfonate
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sodium;9H-fluorene-2,7-disulfonate
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sodium;9H-fluorene-2,7-disulfonate
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sodium;9H-fluorene-2,7-disulfonate
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sodium;9H-fluorene-2,7-disulfonate
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sodium;9H-fluorene-2,7-disulfonate

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